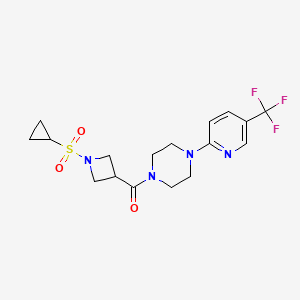

(1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone is a complex organic compound with unique structural features, consisting of a cyclopropylsulfonyl group attached to an azetidine ring and a piperazine ring substituted with a trifluoromethyl pyridine moiety. This compound, due to its multifaceted structure, showcases significant potential in various scientific research applications, particularly in medicinal chemistry and pharmaceutical development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone involves multiple steps:

Formation of the Azetidine Ring: : Starting from an azetidine precursor, the azetidine ring is often synthesized through nucleophilic ring-opening reactions followed by cyclization.

Introduction of the Cyclopropylsulfonyl Group: : This group is introduced via sulfonylation reactions, typically using sulfonyl chlorides under basic conditions.

Substitution on the Piperazine Ring: : The piperazine ring is modified using electrophilic aromatic substitution to introduce the 5-(trifluoromethyl)pyridine group.

Methanone Attachment: : Finally, the methanone linkage is established through acylation reactions, often employing reagents like acyl chlorides or anhydrides.

Industrial Production Methods

The industrial synthesis of this compound would scale up the laboratory procedures while optimizing for efficiency, yield, and cost-effectiveness. This might involve continuous flow reactions, advanced catalysis, and automated synthetic platforms to ensure reproducibility and scalability.

Análisis De Reacciones Químicas

Types of Reactions

This compound undergoes various types of reactions:

Oxidation: : It can be oxidized under conditions using reagents such as peroxides or catalytic systems.

Reduction: : Reduction reactions might involve hydrogenation or metal hydrides.

Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, particularly at the pyridine and piperazine rings.

Common Reagents and Conditions

Oxidation: : Reagents like m-chloroperoxybenzoic acid (m-CPBA).

Reduction: : Hydrogen gas in the presence of a palladium catalyst.

Substitution: : Halogenating agents for electrophilic substitutions or strong bases for nucleophilic substitutions.

Major Products

Oxidation Products: : Sulfoxides or sulfones.

Reduction Products: : Deoxygenated forms or fully saturated derivatives.

Substitution Products: : Varied depending on the substituent introduced.

Aplicaciones Científicas De Investigación

This compound finds utility across several scientific disciplines:

Chemistry: : Used as a building block in complex organic syntheses.

Biology: : Applied in biochemical assays to study enzyme interactions.

Medicine: : Investigated for its potential as a therapeutic agent, particularly targeting neurological pathways or as an antimicrobial.

Industry: : Utilized in the development of novel materials with specific electronic or structural properties.

Mecanismo De Acción

Molecular Targets and Pathways

The compound may interact with multiple biological targets, depending on its application:

Neurological Pathways: : It could act on neurotransmitter receptors or ion channels.

Antimicrobial Mechanisms: : Might inhibit bacterial enzymes or disrupt cell membrane integrity.

The exact mechanism of action is often elucidated through binding studies, molecular modeling, and biochemical assays.

Comparación Con Compuestos Similares

When compared with other compounds of similar structure, this compound showcases several unique features:

Increased Stability: : The cyclopropylsulfonyl group adds to the chemical stability.

Enhanced Biological Activity: : The trifluoromethyl pyridine group is known to increase lipophilicity and membrane permeability, enhancing biological interactions.

Similar Compounds

(1-(Cyclopropylsulfonyl)azetidin-3-yl)methanone: : Lacking the piperazine moiety.

(4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone: : Without the azetidine ring.

Actividad Biológica

The compound (1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone is a synthetic molecule that has garnered attention for its potential biological activities, particularly as a modulator of the CCR6 receptor. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular structure of the compound features a cyclopropylsulfonyl moiety attached to an azetidine ring, coupled with a piperazine derivative that includes a trifluoromethyl-substituted pyridine. The unique combination of these functional groups contributes to its biological properties. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence the pharmacokinetics of the compound.

Research indicates that this compound acts as a CCR6 receptor modulator . CCR6 is a chemokine receptor implicated in various inflammatory and autoimmune diseases. By modulating this receptor, the compound may have therapeutic potential in conditions such as multiple sclerosis and rheumatoid arthritis. The mechanism involves altering the signaling pathways activated by CCR6, which can affect the migration and activation of immune cells.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant activity against specific cell lines, including:

- Cytotoxicity : The compound shows selective cytotoxic effects on cancer cell lines while sparing normal cells, indicating potential as an anticancer agent.

- Anti-inflammatory Activity : It has been shown to reduce cytokine release in activated immune cells, suggesting its utility in managing inflammatory responses.

In Vivo Studies

In vivo studies further support the biological activity of this compound:

- Animal Models : In mouse models of autoimmune disease, administration of the compound resulted in reduced disease severity and inflammation markers.

- Pharmacokinetics : Studies indicate favorable absorption and distribution characteristics, with a half-life suitable for therapeutic applications.

Case Studies

- Case Study 1 : A study published in Journal of Medicinal Chemistry highlighted the efficacy of this compound in reducing symptoms in a mouse model of multiple sclerosis. The treatment led to decreased infiltration of inflammatory cells into the central nervous system and improved motor function scores.

- Case Study 2 : Another investigation focused on its role in inhibiting tumor growth in xenograft models. The results showed a significant reduction in tumor volume compared to control groups, emphasizing its potential as an anticancer therapeutic.

Comparative Analysis with Similar Compounds

Propiedades

IUPAC Name |

(1-cyclopropylsulfonylazetidin-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F3N4O3S/c18-17(19,20)13-1-4-15(21-9-13)22-5-7-23(8-6-22)16(25)12-10-24(11-12)28(26,27)14-2-3-14/h1,4,9,12,14H,2-3,5-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLCBDWVVWVDID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CC(C2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.